![molecular formula C8H12N2O B1267138 Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide CAS No. 98489-48-6](/img/structure/B1267138.png)

Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide

Descripción general

Descripción

Synthesis Analysis

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide derivatives involves various strategies, including the generation of cyclopropene dimerizes through rapid ene reactions and subsequent transformations into crystalline triene tetramers or tricyclohexane tetramers under different conditions (Billups et al., 1996). Additionally, the condensation of isothiosemicarbazide with primary amines to form amides directed by N-amide substituents indicates the versatility in the synthesis of these compounds (Mendyk et al., 2011).

Molecular Structure Analysis

Spectroscopic methods, including 1D/2D NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography, have confirmed the molecular structures of Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide derivatives. These analyses reveal the stabilization of substituents' orientations and the influence of N-amide substituents on the overall molecular conformation (Mendyk et al., 2011).

Chemical Reactions and Properties

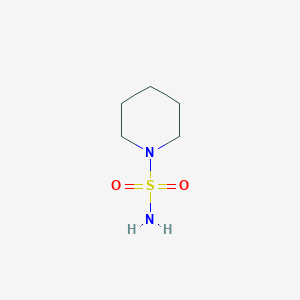

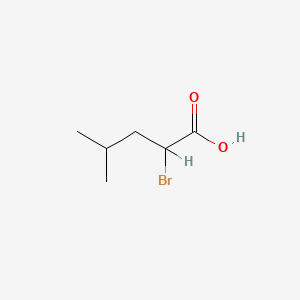

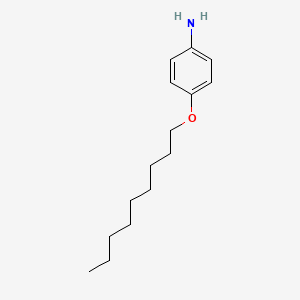

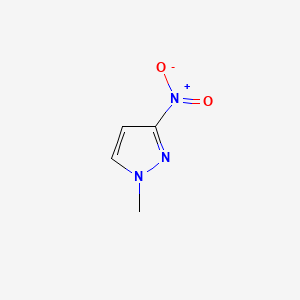

Various reactions have been explored, such as the reactions with arylsulfonyl chlorides, benzoyl chlorides, and isocyanates, leading to the formation of sulfonamides, carboxamides, and ureas. These reactions and the subsequent epoxidation processes highlight the compound's reactivity and the potential for further chemical modifications (Kas’yan et al., 2005).

Physical Properties Analysis

The crystal and molecular structure of Bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid, a closely related compound, provides insights into the physical properties, such as hydrogen bonding and thermal motions, which are crucial for understanding the physical behavior of these compounds in various conditions (Pfluger et al., 1973).

Chemical Properties Analysis

The addition of molecular fluorine to derivatives demonstrates the chemical versatility and reactivity of these compounds, leading to the formation of difluorinated products with high stereoselectivity. These reactions are essential for synthesizing fluorinated carbocyclic nucleoside analogs, showcasing the compounds' applicability in creating pharmacologically active molecules (Toyota et al., 1995).

Aplicaciones Científicas De Investigación

Catalytic Reactions

Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide is used in various catalytic reactions. For instance, it's involved in TaCl5-catalyzed carbomagnesiation reactions with ethyl Grignard reagents. This process results in high yields of chloro- and ethyl[2-exo-(2′-norbornylethyl)]magnesiums, with a multistep mechanism involving norbornene and ethylene through tantalacyclopentanes as key intermediates. DFT calculations support the thermodynamic preference for the resulting exo product (Sultanov et al., 2013).

Polymerization

This compound is significant in the polymerization of norbornene derivatives, forming cycloaliphatic polyolefins with functional groups. For example, it has been used in homo- and copolymerizations of norbornene derivatives like bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, its methyl ester, and 2-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene. The resulting polymers contain more than 50% of exo units, and 1H NMR studies indicate that the endo isomer remains predominantly unreacted in these processes (Mathew et al., 1996).

Pyrolysis Studies

The compound has been studied in pyrolysis-mass spectrometry and microwave spectroscopy. Its pyrolysates, along with those of its derivatives, have been examined, contributing to the understanding of the thermal behavior and decomposition products of these compounds (Sakaizumi et al., 1997).

Synthesis of Alicyclic Polymers

Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide plays a role in synthesizing new alicyclic polymers designed for 193 nm photoresist materials. These polymers are based on cycloaliphatic co- and terpolymers, demonstrating solubility in common organic solvents and varying glass transition temperatures depending on their specific structure and mode of polymerization (Okoroanyanwu et al., 1998).

Molecular Fluorine Addition

Molecular fluorine addition to bicyclo[2.2.1]hept-2-ene derivatives with electronegative substituents, including 2-azabicyclo[2.2.1]hept-5-en-3-ones, leads to exo,exo-difluoro adducts with high stereoselectivity. These difluoro adducts are further converted to difluorinated carbocyclic nucleoside analogs, showing its relevance in the synthesis of specialized organic compounds (Toyota et al., 1995).

Safety And Hazards

Propiedades

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRDHUZRLXGYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301472 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |

CAS RN |

98489-48-6 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)

![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)

![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)